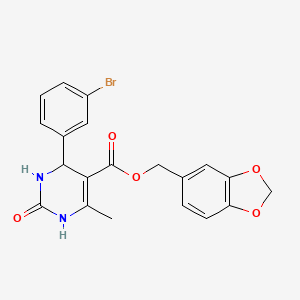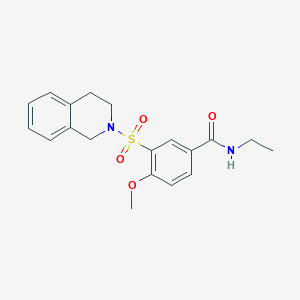![molecular formula C24H24N2O3 B4994869 N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide](/img/structure/B4994869.png)
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide, also known as DMOG, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMOG is a hypoxia-mimetic agent, which means that it can mimic the effects of low oxygen levels in the body.
作用机制
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide works by inhibiting the activity of prolyl hydroxylase domain (PHD) enzymes. PHD enzymes are responsible for hydroxylating the hypoxia-inducible factor (HIF) transcription factors under normal oxygen conditions. Hydroxylated HIFs are recognized by the von Hippel-Lindau tumor suppressor protein and are degraded by the proteasome. Under hypoxic conditions, PHD enzymes are inactive, and HIFs are stabilized and translocated to the nucleus, where they activate the expression of genes involved in angiogenesis, erythropoiesis, and glycolysis. By inhibiting PHD enzymes, this compound can stabilize HIFs under normal oxygen conditions and mimic the effects of hypoxia.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy and radiation therapy. This compound can also inhibit angiogenesis and metastasis by targeting the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In non-cancer cells, this compound can induce erythropoiesis and increase the production of red blood cells.
实验室实验的优点和局限性
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide has several advantages for lab experiments. It is a stable and easy-to-use hypoxia-mimetic agent that can be used to study the effects of hypoxia on various biological processes. This compound can also be used to study the effects of HIF stabilization without the need for hypoxia chambers or other specialized equipment. However, this compound also has some limitations. It can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
未来方向
There are several future directions for research on N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide. One area of interest is the development of new cancer therapies that target the hypoxic microenvironment of tumors. This compound and other hypoxia-mimetic agents may be used in combination with chemotherapy and radiation therapy to improve treatment outcomes. Another area of interest is the role of this compound in stem cell biology. This compound has been shown to induce the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts, which may have implications for tissue engineering and regenerative medicine. Finally, the mechanism of action of this compound and its effects on other cellular pathways are still not fully understood, and further research is needed to elucidate these processes.
合成方法
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethylphenylamine with 2-bromoacetyl bromide to form 2-(2,5-dimethylphenylamino)-2-oxoacetic acid. This intermediate is then reacted with 2-methylphenylamine to form this compound. The final product is purified using chromatography techniques.
科学研究应用
N-(2,5-dimethylphenyl)-4-{2-[(2-methylphenyl)amino]-2-oxoethoxy}benzamide has been extensively studied in the field of cancer research due to its ability to mimic the effects of low oxygen levels in the body. Low oxygen levels, also known as hypoxia, are a common characteristic of solid tumors. Hypoxia is known to promote tumor growth, angiogenesis, and metastasis. By mimicking the effects of hypoxia, this compound can be used to study the mechanisms underlying these processes and to develop new cancer therapies.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[2-(2-methylanilino)-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-16-8-9-18(3)22(14-16)26-24(28)19-10-12-20(13-11-19)29-15-23(27)25-21-7-5-4-6-17(21)2/h4-14H,15H2,1-3H3,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSSHJALJQWKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 4-(5-{[(4-chlorophenyl)amino]carbonyl}-2-furyl)benzoate](/img/structure/B4994808.png)
![N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4994819.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4994821.png)

![3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1-propanol](/img/structure/B4994844.png)
![methyl 3-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4994846.png)

![4,4'-oxybis[N-(4-bromophenyl)benzenesulfonamide]](/img/structure/B4994848.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[b]phenanthridin-4(1H)-one](/img/structure/B4994851.png)
![N-benzyl-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B4994857.png)
![4-[2-(6-chloro-1,3-benzodioxol-5-yl)-1-cyanovinyl]benzoic acid](/img/structure/B4994860.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4994881.png)